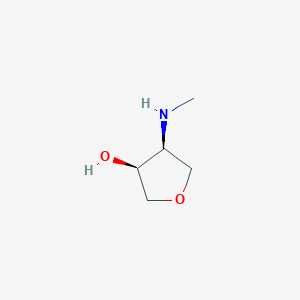

(3S,4S)-4-(methylamino)oxolan-3-ol

Description

(3S,4S)-4-(methylamino)oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and a methylamino group

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

(3S,4S)-4-(methylamino)oxolan-3-ol |

InChI |

InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 |

InChI Key |

JQYPNVKUMXATFT-CRCLSJGQSA-N |

Isomeric SMILES |

CN[C@H]1COC[C@H]1O |

Canonical SMILES |

CNC1COCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(methylamino)oxolan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry

Industrial Production Methods

Industrial production of (3S,4S)-4-(methylamino)oxolan-3-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(methylamino)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of different alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of (3S,4S)-4-(methylamino)oxolan-3-ol.

Scientific Research Applications

(3S,4S)-4-(methylamino)oxolan-3-ol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(methylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4S)-4-(methylamino)oxolan-3-ol include other chiral oxolane derivatives and methylamino-substituted molecules. Examples include (3R,4R)-4-(methylamino)oxolan-3-ol and (3S,4S)-4-(ethylamino)oxolan-3-ol.

Uniqueness

The uniqueness of (3S,4S)-4-(methylamino)oxolan-3-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

(3S,4S)-4-(methylamino)oxolan-3-ol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(3S,4S)-4-(methylamino)oxolan-3-ol features a unique oxolane ring structure with a methylamino substituent. Its stereochemistry is crucial for its biological interactions, as the spatial arrangement of atoms can significantly influence the compound's activity.

The biological activity of (3S,4S)-4-(methylamino)oxolan-3-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methylamino group can engage in hydrogen bonding and electrostatic interactions, while the oxolane ring provides structural stability. These interactions may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Biological Activity

Research indicates that (3S,4S)-4-(methylamino)oxolan-3-ol exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects. It has been investigated for its potential to inhibit viral replication in vitro.

- Anticancer Activity : There is emerging evidence that (3S,4S)-4-(methylamino)oxolan-3-ol may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

- Neuroprotective Effects : Some studies indicate that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress or inflammatory responses in neuronal cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of (3S,4S)-4-(methylamino)oxolan-3-ol:

- Antiviral Assays : The compound was tested against various viruses, showing promising results in reducing viral load at specific concentrations.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

- Cytotoxicity Assays : Evaluated using MTT assays on cancer cell lines revealed that the compound has selective cytotoxicity towards certain cancer types while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 35 |

| Normal Fibroblast | >100 |

Mechanistic Studies

Mechanistic studies have suggested that (3S,4S)-4-(methylamino)oxolan-3-ol may exert its effects through the following pathways:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Inhibition of Pro-inflammatory Cytokines : Reduction in levels of TNF-alpha and IL-6 in treated cells.

Case Studies

Several case studies highlight the therapeutic potential of (3S,4S)-4-(methylamino)oxolan-3-ol:

- Case Study 1 : A study involving animal models demonstrated significant tumor regression when treated with this compound alongside standard chemotherapy.

- Case Study 2 : In a neurodegenerative disease model, administration of (3S,4S)-4-(methylamino)oxolan-3-ol resulted in improved cognitive function and reduced markers of neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.